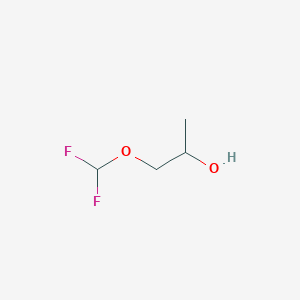

1-(Difluoromethoxy)propan-2-ol

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds are organic compounds containing at least one carbon-fluorine bond. numberanalytics.com This bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to the molecules. numberanalytics.com The high electronegativity of fluorine also influences the reactivity and properties of these compounds. numberanalytics.com

The incorporation of fluorine can lead to:

Enhanced Biological Activity: It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn Fluorine substitution can improve a drug's efficacy, metabolic stability, and bioavailability. numberanalytics.comcas.cn

Improved Agrochemicals: A significant percentage of agricultural chemicals also contain carbon-fluorine bonds, enhancing their stability and effectiveness. cas.cnwikipedia.org

Advanced Materials: Organofluorine compounds are crucial in the development of materials with unique properties, such as oil and water repellents and fluoropolymers. numberanalytics.comwikipedia.org

Research Context and Importance of Difluoromethoxy Alcohols

Within the vast field of organofluorine chemistry, molecules containing the difluoromethoxy group (–OCHF₂) are gaining significant attention. chinesechemsoc.orgresearchgate.net This functional group is considered a bioisostere for alcohol, thiol, or amine groups and can act as a hydrogen bond donor, a unique feature among polyfluorinated motifs. rsc.org The difluoromethoxy group can enhance metabolic stability and lipophilicity, making it a valuable component in drug design. chinesechemsoc.org

Difluoromethoxy alcohols, such as 1-(difluoromethoxy)propan-2-ol, are of particular interest as they combine the properties of the difluoromethoxy group with the reactivity of an alcohol. This makes them valuable as building blocks in the synthesis of more complex molecules. researchgate.net Research is ongoing to develop efficient methods for the synthesis of these compounds and to explore their potential applications. chinesechemsoc.orgresearchgate.net

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed below.

| Property | Value |

| Molecular Formula | C₄H₈F₂O₂ nih.gov |

| Molecular Weight | 126.10 g/mol nih.gov |

| IUPAC Name | (2R)-1-(difluoromethoxy)propan-2-ol nih.gov |

| CAS Number | 1268521-70-5 bldpharm.com |

Interactive Data Table: Properties of this compound

Research Findings on Difluoromethoxy Alcohols

Recent research has focused on the synthesis and reactivity of difluoromethoxy alcohols. Efficient methods for the difluoromethylation of alcohols are being developed, which are crucial for accessing these compounds. researchgate.net Mechanochemical methods, for instance, have shown promise in forming difluoromethyl ethers from alcohols under solvent-free conditions. chinesechemsoc.org

The reactivity of the difluoromethoxy group and the alcohol functionality allows for a range of chemical transformations, making these compounds versatile intermediates in organic synthesis. smolecule.com For example, the alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZMAUOFVPVYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Pathways of 1 Difluoromethoxy Propan 2 Ol and Analogues

Fundamental Reaction Mechanisms of Difluorinated Ethers and Alcohols

The reactivity of 1-(difluoromethoxy)propan-2-ol is governed by the interplay between the difluoromethoxy ether linkage and the secondary alcohol group. The strong electron-withdrawing nature of the two fluorine atoms modifies the traditional reactivity of both functional groups.

The cleavage of the C-O bond in ethers is a fundamental organic reaction, typically requiring harsh conditions such as the use of strong acids (e.g., HI, HBr). researchgate.netunacademy.com The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the nature of the alkyl groups attached to the ether oxygen. unacademy.com

One plausible pathway for the acid-catalyzed cleavage of the ether bond in this compound would involve the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The attack could, in principle, occur at either the methylene (B1212753) carbon or the difluoromethyl carbon. However, nucleophilic attack at the difluoromethyl carbon is generally disfavored.

| Pathway | Description | Key Intermediates | Expected Products |

|---|---|---|---|

| S(_N)2-like Attack at CH(_2) | Nucleophilic attack by a halide on the methylene carbon, with difluoromethanol (B8680546) as the leaving group. | Protonated ether | 1-Halo-propan-2-ol and Difluoromethanol |

| S(_N)1-like Pathway | Formation of a secondary carbocation at the propan-2-yl position after protonation and departure of difluoromethanol. This is less likely due to the instability of the carbocation. | Secondary carbocation | 2-Halopropane and Difluoromethanol |

The secondary alcohol group in this compound is a key site for chemical transformations, most notably oxidation to the corresponding ketone. The presence of the electron-withdrawing difluoromethoxy group is expected to increase the acidity of the hydroxyl proton and influence the oxidation potential. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. orientjchem.org

For secondary alcohols bearing electron-withdrawing groups, such as the trifluoromethyl group, oxidation can be more challenging compared to their non-fluorinated counterparts. thieme.de This is due to the inductive effect of the halogen atoms, which raises the activation barrier for oxidation. thieme.de However, various methods have been developed for the effective oxidation of such alcohols. For instance, the use of sodium hypochlorite (B82951) pentahydrate in the presence of acid and nitroxyl (B88944) radical catalysts has been shown to be effective for the oxidation of fluoroalkyl alcohols. researchgate.net Another approach involves the use of nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). acs.org

The mechanism of oxidation of fluoro alcohols has been a subject of study. For example, the permanganate (B83412) oxidation of fluoro alcohols in aqueous solution has been investigated to elucidate the reaction mechanism. rsc.org A general mechanism for the oxidation of secondary alcohols involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step involving the cleavage of the C-H bond at the carbinol carbon. orientjchem.org

| Oxidizing Agent/System | Typical Substrates | General Mechanistic Feature | Applicability to this compound |

|---|---|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | General secondary alcohols | Formation of a chromate ester intermediate | Likely effective, but may require forcing conditions |

| Sodium Hypochlorite/TEMPO | Primary and secondary alcohols, including fluoroalkyl alcohols researchgate.net | Oxoammonium cation as the active oxidant researchgate.net | Potentially a mild and effective method |

| HNO(_3)/FeCl(_3) in HFIP | Secondary alcohols acs.org | In situ formation of NOCl, which reacts with the alcohol to form an alkyl nitrite (B80452) acs.org | A promising method, leveraging a fluorinated solvent environment |

The presence of C-H and C-O bonds in this compound suggests the possibility of forming radical intermediates under certain conditions, such as photochemical reactions. Photolysis of fluorinated compounds can lead to bond cleavage and the formation of various radical species. nih.gov For instance, the photolysis of fluorinated pesticides has been shown to involve the cleavage of ether linkages and the formation of hydroxyl radicals. nih.gov

In the context of this compound, photochemical excitation could potentially lead to the homolytic cleavage of the C-H bond at the secondary carbon, the O-H bond, or even the C-O bonds of the ether linkage. The stability of the resulting radical would play a crucial role in determining the favored pathway. The difluoromethyl radical (•CHF(_2)) and radicals derived from the propan-2-ol moiety are plausible intermediates. The formation of a (phenylsulfonyl)difluoromethyl radical from a sulfoximine- and sulfone-bearing reagent under photoredox catalysis has been demonstrated, showcasing a method to generate difluoroalkyl radicals. sioc.ac.cn This suggests that the difluoromethoxy group could potentially be a source of difluoromethyl-containing radicals under appropriate conditions.

The chemical degradation of perfluorinated sulfonic acid membranes in fuel cells is known to proceed via radical attack, highlighting the susceptibility of fluorinated materials to radical-driven decomposition. researchgate.net

Exploration of C-H Functionalization Adjacent to Fluorinated Centers

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a direct and atom-economical route to complex molecules from simple precursors. In the context of fluorinated compounds such as this compound and its analogues, the C-H bonds adjacent to the fluorinated center present a unique and challenging synthetic landscape. The strong electron-withdrawing nature of the difluoromethoxy group significantly influences the reactivity of neighboring C-H bonds, creating both hurdles and opportunities for selective chemical transformations.

Research into the C-H functionalization of aliphatic ethers bearing fluoroalkyl groups has been an area of growing interest. The primary challenge lies in the deactivation of adjacent C-H bonds by the inductive effect of the fluorine atoms, which lowers the electron density and makes them less susceptible to electrophilic attack. However, this electronic modification can also be harnessed to achieve regioselectivity that might be unattainable in non-fluorinated counterparts.

Transition-metal catalysis has emerged as a powerful tool for overcoming the inherent inertness of C-H bonds. rsc.org Various catalytic systems, often employing palladium, rhodium, or iron, have been developed to activate C-H bonds through mechanisms such as concerted metalation-deprotonation, oxidative addition, or hydrogen atom transfer (HAT). In the case of fluorinated aliphatic ethers, directing group strategies are often employed to bring the metal catalyst into proximity with the target C-H bond, thereby facilitating its activation.

While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available literature, general principles derived from related systems can provide insights into its potential reactivity. For instance, radical-mediated C-H functionalization presents a viable pathway. The generation of a radical at the carbon adjacent to the difluoromethoxy group could be achieved using various radical initiators. The stability of the resulting radical and the selectivity of its subsequent reactions would be influenced by the electronic and steric environment created by the difluoromethoxy and hydroxyl groups.

Photocatalysis also offers a promising avenue for the activation of C-H bonds in such substrates. Visible-light-mediated processes can generate highly reactive radical species under mild conditions, potentially enabling the functionalization of otherwise unreactive C-H bonds. The development of novel photocatalysts with appropriate redox potentials is crucial for the selective activation of specific C-H bonds in complex molecules.

The table below summarizes hypothetical examples of C-H functionalization reactions adjacent to the difluoromethoxy group in analogues of this compound, based on established methodologies for C-H activation in related fluorinated and non-fluorinated aliphatic systems. These examples are intended to be illustrative of potential synthetic strategies.

| Substrate | Catalyst/Reagent | Reaction Conditions | Functionalized Position | Product | Hypothetical Yield |

|---|---|---|---|---|---|

| 1-(Difluoromethoxy)propane | Pd(OAc)₂ / Norbornene | PhI, K₂CO₃, Dioxane, 120 °C | C1-Methylene | 1-(Difluoromethoxy)-1-phenylpropane | Moderate |

| 2-(Difluoromethoxy)butane | Fe(acac)₃ / DTBP | Benzene, 130 °C | C2-Methine | 2-(Difluoromethoxy)-2-phenylbutane | Low to Moderate |

| 1-(Difluoromethoxy)hexane | [Ir(ppy)₂(dtbbpy)]PF₆ | Aryl Diazonium Salt, Blue LED, MeCN, rt | C1-Methylene | 1-Aryl-1-(difluoromethoxy)hexane | Moderate to Good |

| Ethyl difluoromethyl ether | NBS / AIBN | CCl₄, Reflux | Methylene | 1-Bromo-1-(difluoromethoxy)ethane | Good |

Table 1. Representative Examples of C-H Functionalization Reactions on Analogues of this compound. This table presents a curated selection of potential C-H functionalization reactions on substrates analogous to this compound. The data is compiled from established methodologies in the field of C-H activation and is intended to be illustrative of the types of transformations that could be explored for this class of compounds.

Further detailed research is necessary to fully elucidate the reactivity of C-H bonds adjacent to the difluoromethoxy group in this compound and to develop efficient and selective catalytic systems for their functionalization. Such studies would not only expand the synthetic utility of this important class of fluorinated molecules but also contribute to a deeper understanding of the fundamental principles governing C-H activation in complex chemical environments.

Advanced Spectroscopic Characterization of 1 Difluoromethoxy Propan 2 Ol and Fluorinated Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural determination of organofluorine compounds such as 1-(Difluoromethoxy)propan-2-ol. The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of ½ and 100% natural abundance, makes it an ideal nucleus for NMR analysis, comparable in sensitivity to proton (¹H) NMR. wikipedia.orgaiinmr.comslideshare.net The unique properties of the ¹⁹F nucleus provide valuable insights into the molecular structure, conformation, and electronic environment of fluorinated molecules. researchgate.netnih.gov

¹⁹F NMR spectroscopy is a powerful tool for identifying and characterizing fluorine-containing compounds. aiinmr.comslideshare.net One of its most significant advantages is the exceptionally wide range of chemical shifts, which can span over 800 ppm. wikipedia.org For organofluorine compounds, this range is typically from approximately -50 ppm to -250 ppm, referenced against trichlorofluoromethane (B166822) (CFCl₃). slideshare.netalfa-chemistry.com This broad dispersion minimizes signal overlap, a common challenge in ¹H NMR, allowing for clearer analysis of complex molecules. huji.ac.il

The high sensitivity of the ¹⁹F nucleus to its local electronic environment means that subtle changes in molecular structure result in significant changes in chemical shifts. slideshare.netalfa-chemistry.com This makes ¹⁹F NMR an excellent probe for:

Structural Verification: Confirming the successful incorporation of fluorine into a target molecule during a chemical synthesis. aiinmr.com

Isomer Differentiation: Distinguishing between structural isomers and stereoisomers, as different spatial arrangements of fluorine atoms produce distinct signals.

Monitoring Reactions: Tracking the progress of reactions involving fluorinated compounds by observing the appearance of new ¹⁹F signals corresponding to products. rsc.org

Biochemical and Medical Applications: Studying fluorine-labeled proteins, monitoring the metabolism of fluorinated drugs like 5-fluorouracil, and in fragment-based drug discovery. wikipedia.orgresearchgate.net The absence of a natural fluorine background signal in biological systems makes ¹⁹F NMR particularly useful for in vivo studies. wikipedia.org

The integration of ¹⁹F NMR signals provides a quantitative measure of the number of fluorine atoms in each unique chemical environment, similar to ¹H NMR. huji.ac.il

While one-dimensional (1D) ¹H and ¹⁹F NMR spectra provide fundamental information, complex structures often require advanced two-dimensional (2D) NMR techniques for complete structural assignment. These methods reveal through-bond and through-space correlations between different nuclei, building a comprehensive picture of the molecular framework.

For organofluorine compounds, key 2D NMR experiments include:

¹H-¹⁹F Heteronuclear Correlation (HETCOR) or HSQC: This experiment establishes correlations between protons and fluorine atoms that are coupled to each other, typically over two or three bonds. It is invaluable for assigning specific ¹H signals to protons located near fluorine atoms.

¹⁹F-¹³C HSQC and HMBC: These experiments link fluorine atoms directly to the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) shows correlations between fluorine and the carbon atoms they are directly attached to (¹JCF), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (²JCF, ³JCF), helping to piece together the molecular structure. nih.govnih.gov

¹⁹F-¹⁹F COSY: In molecules containing multiple, non-equivalent fluorine environments, Correlation Spectroscopy (COSY) experiments can identify fluorine-fluorine coupling networks, revealing which fluorine atoms are in close proximity within the molecule. nih.gov

These advanced techniques are essential for unambiguously assigning all NMR signals and confirming the precise connectivity of atoms in molecules like this compound and its more complex fluorinated analogues. nih.govnih.gov

The difluoromethoxy group (-OCHF₂) in this compound exhibits characteristic NMR parameters that are key to its identification and structural confirmation.

Chemical Shifts: The electronic environment of the difluoromethoxy group strongly influences its chemical shifts.

¹H NMR: The single proton in the -OCHF₂ group is highly deshielded by the two adjacent electronegative fluorine atoms and the oxygen atom. Its signal typically appears as a triplet in the ¹H NMR spectrum.

¹³C NMR: The carbon atom of the -OCHF₂ group also has a characteristic chemical shift, typically appearing as a triplet due to one-bond coupling with the two fluorine atoms.

For the propan-2-ol moiety, the ¹H chemical shifts are expected to be around 1.16 ppm (methyl groups) and 4.01 ppm (methine group), though these values will be influenced by the presence of the difluoromethoxy group. researchgate.net The two methyl groups in propan-2-ol are chemically equivalent, leading to a single ¹³C NMR signal, while the methine carbon provides a second distinct signal. docbrown.info

Coupling Constants (J-Coupling): Spin-spin coupling provides crucial information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their geometric relationship. youtube.com

In a difluoromethoxy system, the following couplings are critical:

²JHF (Geminal Coupling): A large two-bond coupling is observed between the proton and the two fluorine atoms within the -OCHF₂ group. This coupling is typically strong, with reported values around 56-73 Hz. rsc.org It is responsible for splitting the ¹H signal into a triplet (by two equivalent fluorine nuclei) and the ¹⁹F signal into a doublet (by the single proton). rsc.org

¹JCF (One-Bond Coupling): A very large one-bond coupling exists between the carbon and fluorine atoms of the difluoromethoxy group. Typical ¹JCF values can be in the range of 180-275 Hz. modgraph.co.ukresearchgate.net

³JHF (Vicinal Coupling): Three-bond couplings between the fluorine atoms of the -OCHF₂ group and the protons on the adjacent carbon of the propan-2-ol backbone (the -OCH₂- protons) would also be expected. Vicinal H-F coupling constants are highly dependent on the dihedral angle between the atoms. youtube.com

The analysis of these distinct chemical shifts and coupling patterns allows for the definitive characterization of the difluoromethoxy group and its position within the molecule. libretexts.orglibretexts.org

Table 1: Typical NMR Spectroscopic Data for the Difluoromethoxy (-OCHF₂) Group

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | Varies; deshielded region | Triplet (t) | ²JHF ≈ 50 - 75 Hz |

| ¹⁹F | ~ -80 to -95 | Doublet (d) | ²JHF ≈ 50 - 75 Hz |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Trichlorofluoromethane |

Computational Chemistry and Theoretical Studies of 1 Difluoromethoxy Propan 2 Ol

Thermodynamic and Kinetic Energy Calculations in Fluorination Processes

Without access to peer-reviewed research or publicly available computational data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research in the field of computational chemistry may, in the future, provide the necessary data to produce such a detailed analysis.

Advanced Applications of 1 Difluoromethoxy Propan 2 Ol in Chemical Research

Role as a Key Synthetic Building Block for Complex Organofluorine Molecules

1-(Difluoromethoxy)propan-2-ol is a bifunctional molecule whose utility stems from its two key structural features: the stable, lipophilic difluoromethoxy group and the reactive secondary alcohol. This combination allows it to serve as a versatile synthon for introducing the difluoromethoxypropyl scaffold into a wide array of more complex structures. The hydroxyl group provides a reactive handle for a multitude of standard organic transformations, enabling chemists to elaborate the molecule in a controlled and predictable manner.

The primary role of this compound as a building block is to provide a pre-functionalized, three-carbon chain bearing the desirable –OCHF₂ moiety. nih.gov This strategy circumvents the often harsh or low-yielding conditions required for the direct installation of a difluoromethoxy group onto a more complex, pre-existing molecule. Common synthetic transformations involving the hydroxyl group include:

Oxidation: Conversion of the secondary alcohol to a ketone, yielding 1-(difluoromethoxy)propan-2-one. This ketone can then serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reactions, to build more complex carbon skeletons.

Esterification and Etherification: Reaction of the alcohol with carboxylic acids, acyl chlorides, or alkyl halides to form esters and ethers, respectively. This is a common strategy for linking the difluoromethoxypropyl fragment to other parts of a target molecule.

Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide), followed by displacement with a wide range of nucleophiles. This allows for the introduction of nitrogen, sulfur, carbon, and other heteroatom-based functional groups.

Through these transformations, this compound has been utilized in the synthesis of various complex organofluorine compounds, including fluorinated heterocycles and other scaffolds relevant to the development of new pharmaceuticals and agrochemicals. nih.gov

Strategies for the Construction of Chiral Difluoromethoxy-Containing Scaffolds

Chirality is a critical consideration in drug design, as the biological activity of a molecule often resides in a single enantiomer. The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images: (R)-1-(Difluoromethoxy)propan-2-ol and (S)-1-(Difluoromethoxy)propan-2-ol. The availability of this compound in enantiomerically pure forms, such as (2R)-1-(difluoromethoxy)propan-2-ol, is of paramount importance for asymmetric synthesis.

Starting with an enantiopure building block is one of the most efficient strategies for constructing complex chiral molecules. researchgate.net This approach ensures that the stereochemistry of that specific center is fixed from the outset, avoiding the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence.

Key strategies for leveraging the chirality of this compound include:

Stereospecific Nucleophilic Substitution: The hydroxyl group can be converted into a leaving group. Subsequent reaction with a nucleophile can proceed via an Sₙ2 mechanism, which occurs with a predictable inversion of stereochemistry. This allows for the controlled synthesis of the opposite enantiomer at that position. For example, an (R)-alcohol can be converted into a product with an (S)-configuration at the C-2 position.

Retention of Stereochemistry: Reactions that occur at the oxygen atom without breaking the C-O bond, such as ether or ester formation, proceed with retention of the original stereochemistry. This allows the chiral center to be incorporated into a larger molecule without disturbing its configuration.

Substrate-Controlled Diastereoselective Reactions: The existing chiral center can influence the stereochemical outcome of reactions at other sites within the molecule, a process known as diastereoselection. The chiral difluoromethoxypropyl scaffold can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

These methods provide a powerful toolkit for chemists to create specific three-dimensional structures containing the difluoromethoxy group, which is essential for optimizing interactions with chiral biological targets like enzymes and receptors. researchgate.net

Contributions to the Development of Novel Fluorination Methodologies

While this compound is more commonly a product of fluorination chemistry, its importance as a synthetic target has indirectly spurred the development of more efficient and selective fluorination methodologies. The high demand for building blocks containing the difluoromethoxy group has driven research into new reagents and protocols for their synthesis.

The synthesis of this compound itself requires a difluoromethoxylation reaction. Historically, this transformation often relied on the use of chlorodifluoromethane (B1668795) (Freon-22), an ozone-depleting substance. The need for more environmentally benign and practical alternatives has led to the exploration of new difluoromethylating agents.

The pursuit of compounds like this compound contributes to the field by:

Driving Reagent Innovation: The demand for efficient synthesis of difluoromethoxylated compounds encourages the development of novel reagents that are safer, more stable, and have a broader substrate scope. Examples include the development of sulfone-, sulfoxide-, and sulfide-based reagents for fluoroalkylation. cas.cn

Expanding Reaction Methodologies: Research into the synthesis of such building blocks advances the understanding of reaction mechanisms for fluorination and fluoroalkylation. This includes developing catalytic systems (e.g., copper- or palladium-catalyzed) for cross-coupling reactions that form C–OCHF₂ bonds.

Providing Benchmarks for New Methods: The successful and high-yielding synthesis of a valuable building block like this compound serves as a benchmark for validating the utility of a newly developed fluorination method. durham.ac.uktcichemicals.com

Therefore, the existence and utility of this compound are intrinsically linked to the broader progress in the field of organofluorine chemistry, acting as both a target and a driver for innovation. nih.gov

Precursors for Advanced Materials Science Applications

The unique properties imparted by fluorine are also highly valuable in materials science. Organofluorine compounds are used to create materials with high thermal stability, chemical inertness, low surface energy (leading to water and oil repellency), and specific dielectric properties. sigmaaldrich.comnih.gov

This compound can serve as a precursor or monomer for the synthesis of specialized fluorinated materials. The reactive hydroxyl group is a key feature, providing a convenient point of attachment for polymerization or for grafting the molecule onto a surface.

Potential applications in materials science include:

Fluorinated Polymers and Copolymers: The alcohol can be converted into a monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, and subsequently polymerized. The resulting polymers would incorporate the flexible difluoromethoxypropyl side chains, which can modify the bulk properties of the material.

Surface Modifiers: The compound can be used to modify the surfaces of materials like glass, metal oxides, or silicon wafers. By attaching the molecule via its hydroxyl group, a surface with a high density of –OCHF₂ groups can be created, rendering it hydrophobic and lipophobic.

Liquid Crystals: The incorporation of fluorinated moieties is a common strategy in the design of liquid crystal materials. The strong dipole moment and steric profile of the difluoromethoxy group can influence the mesophase behavior and electro-optical properties of the final material.

The table below summarizes the potential applications and the property enhancements conferred by the incorporation of the this compound scaffold into materials.

| Material Type | Precursor Function of this compound | Key Property Enhancement from -OCHF₂ Group | Potential Application |

| Fluoropolymers | Converted to an acrylic or vinylic monomer for polymerization. | Increased thermal stability, chemical resistance, low refractive index. | Specialty coatings, optical fibers, high-performance seals. |

| Surface Coatings | Used as a grafting agent to modify surfaces via the hydroxyl group. | Low surface energy, hydrophobicity, lipophobicity (oleophobicity). | Anti-fouling surfaces, water/oil repellent textiles, microfluidic devices. |

| Liquid Crystals | Incorporated as a chiral or achiral fragment in liquid crystal molecules. | Modification of dielectric anisotropy, viscosity, and switching times. | Advanced liquid crystal displays (LCDs). |

| Specialty Solvents | Used as a building block for creating highly fluorinated ethers or esters. | Unique solvency properties, thermal stability. | Niche applications in catalysis and synthesis. |

The versatility of this compound makes it a valuable precursor not only for bioactive molecules but also for the development of next-generation materials with tailored properties.

Environmental Fate and Degradation Pathways of Difluoromethoxy Ether Analogues

Atmospheric Degradation Mechanisms of Fluorinated Ethers

The primary sink for many volatile organic compounds in the troposphere is through chemical reactions, particularly with hydroxyl (OH) radicals, and through photolysis.

The atmospheric lifetime of fluorinated ethers is largely determined by their reaction rate with hydroxyl radicals. The presence of C-H bonds in hydrofluoroethers (HFEs) makes them susceptible to attack by OH radicals, which is the principal mechanism for their removal from the atmosphere. The reaction involves the abstraction of a hydrogen atom, initiating a series of oxidation reactions.

The rate coefficients for the reaction of OH radicals with various fluorinated ethers and alcohols have been determined experimentally. For instance, the rate constant for CHF₂OCH₂CF₃ is significantly lower than for non-fluorinated ethers, indicating a longer atmospheric lifetime. The position and number of fluorine atoms in the molecule influence its reactivity; fluorine atoms tend to decrease the reactivity of adjacent C-H bonds towards OH radical attack.

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation: τ = 1 / (kₒₕ [OH]) where kₒₕ is the rate coefficient for the reaction with OH radicals and [OH] is the average global tropospheric concentration of OH radicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Difluoromethoxy)propan-2-ol, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis approach is typically employed. Initial steps involve propan-2-ol functionalization with difluoromethoxy groups via nucleophilic substitution using difluoromethyl halides under inert atmospheres. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like K₂CO₃) significantly impact yield. For example, aprotic solvents (DMF or THF) at 60–80°C enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

- Key Data : Yield optimization tables comparing solvent systems and catalysts are essential for reproducibility.

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹⁹F NMR identifies difluoromethoxy group symmetry (δ -80 to -90 ppm), while ¹H NMR confirms propan-2-ol backbone integration.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 152.05).

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are synthesized .

- Validation : Cross-reference spectral data with computational simulations (DFT calculations) for accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : EN 374-certified gloves (e.g., nitrile) and chemical-resistant goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).

- Spill Management : Neutralize acidic residues with calcium carbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic and electrophilic reactions?

- Mechanistic Analysis : The difluoromethoxy group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon, favoring SN2 reactions. Computational studies (e.g., Fukui function analysis) reveal nucleophilic attack sites. Competitive pathways (e.g., elimination vs. substitution) depend on steric hindrance and solvent polarity .

- Case Study : Compare reactivity with trifluoromethoxy analogs to quantify fluorine’s electronic effects .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Biological Applications :

- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms via fluorometric assays.

- Antimicrobial Activity : Use microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus).

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 1-(2,4-difluorophenyl)propan-2-ol derivatives) to assess structure-activity relationships (SAR) .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- In Silico Methods :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., fungal lanosterol 14α-demethylase) .

- Validation : Cross-correlate with experimental data (e.g., HPLC retention times for logP).

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Stability Studies :

- pH-Dependent Degradation : Monitor hydrolysis rates via LC-MS at pH 2–10. The compound is most stable at pH 5–7, with accelerated degradation under acidic/basic conditions due to HF elimination.

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Resolution Strategy :

- Reproduce reactions using standardized protocols (e.g., IUPAC-recommended conditions).

- Validate spectral data against certified reference standards or databases (e.g., PubChem, Reaxys).

- Publish negative results to clarify irreproducible methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.